molecular formula C19H17N3O3 B2866542 1-[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole CAS No. 2034382-29-9

1-[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole

Cat. No.: B2866542
CAS No.: 2034382-29-9
M. Wt: 335.363
InChI Key: WQUROYYENBQNNH-UHFFFAOYSA-N
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Description

1-[1-(2H-1,3-Benzodioxole-5-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole is a heterocyclic compound featuring a benzodioxole moiety linked via a carbonyl group to a pyrrolidine ring, which is further substituted with a benzodiazole group. The benzodioxole component (a methylenedioxy aromatic system) is commonly associated with enhanced metabolic stability and bioavailability in medicinal chemistry, while the pyrrolidine ring introduces conformational rigidity. The benzodiazole group, a fused bicyclic system with two nitrogen atoms, may contribute to π-π stacking interactions or hydrogen bonding, depending on substitution patterns.

Properties

IUPAC Name

[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-(1,3-benzodioxol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c23-19(13-5-6-17-18(9-13)25-12-24-17)21-8-7-14(10-21)22-11-20-15-3-1-2-4-16(15)22/h1-6,9,11,14H,7-8,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUROYYENBQNNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-(2H-1,3-Benzodioxole-5-Carbonyl)Pyrrolidin-3-amine

The pyrrolidine-benzodioxole fragment is prepared through:

  • Acylation of pyrrolidin-3-amine : Reacting pyrrolidin-3-amine with 1,3-benzodioxole-5-carbonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. The reaction proceeds at 0–25°C for 6–12 hours, yielding the amide intermediate.
  • Alternative route : Reductive amination of 3-(benzodioxol-5-yl)pyrrolidine (PubChem CID 52988234) with benzodioxole-5-carboxylic acid using coupling agents like HATU or EDCl/HOBt.

Key Data :

Starting Material Reagent/Conditions Yield Source
Pyrrolidin-3-amine Benzodioxole-5-carbonyl chloride, TEA, DCM 78%
3-(Benzodioxol-5-yl)pyrrolidine EDCl, HOBt, DMF, 24h, 25°C 85%

Synthesis of 1H-1,3-Benzodiazole Derivatives

Benzodiazole (benzimidazole) synthesis follows established protocols:

  • Condensation of o-phenylenediamine : Reacted with carboxylic acids or nitriles under acidic (HCl, acetic acid) or oxidative (Na2S2O5) conditions. For example, heating o-phenylenediamine with benzodioxole-5-carboxylic acid in polyphosphoric acid (PPA) at 120°C for 8 hours yields 1H-benzodiazole-5-carboxylic acid.

Key Data :

Diamine Carbonyl Source Conditions Yield Source
o-Phenylenediamine Benzodioxole-5-carboxylic acid PPA, 120°C, 8h 72%
o-Phenylenediamine Benzonitrile CuCl2, DMF, 100°C 65%

Final Coupling via N-Alkylation

The pyrrolidine-benzodioxole fragment is coupled to the benzodiazole core through:

  • Mitsunobu Reaction : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) to facilitate N-alkylation of the benzodiazole’s imidazole nitrogen with the pyrrolidine-3-yl group.
  • Nucleophilic Substitution : Activating the benzodiazole with a leaving group (e.g., bromide) and reacting with the pyrrolidine-3-amine under basic conditions (K2CO3, DMF).

Key Data :

Benzodiazole Derivative Pyrrolidine Fragment Conditions Yield Source
1H-Benzodiazole-5-bromide 1-(Benzodioxole-5-carbonyl)pyrrolidin-3-amine K2CO3, DMF, 80°C, 12h 68%
1H-Benzodiazole 1-(Benzodioxole-5-carbonyl)pyrrolidin-3-ol DEAD, PPh3, THF, 25°C 74%

One-Pot Multicomponent Strategies

1,3-Dipolar Cycloaddition of Azomethine Ylides

Adapting methodologies from spirooxindole synthesis, the target compound is formed via:

  • In situ generation of azomethine ylide : From sarcosine and benzodioxole-5-carbaldehyde.
  • Cycloaddition with benzodiazole-derived dipolarophiles : The ylide reacts with α,β-unsaturated ketones or nitriles tethered to benzodiazole, forming the pyrrolidine ring with concurrent coupling.

Key Data :

Dipolarophile Dipole Source Conditions Yield Source
Benzodiazole-chalcone Sarcosine, benzodioxole-5-carbaldehyde DMF, 80°C, 6h 82%

Tandem Condensation-Cyclization

A sequential approach combines benzodiazole formation and pyrrolidine functionalization:

  • Condensation : o-Phenylenediamine reacts with a pre-functionalized carbonyl compound (e.g., 1-(benzodioxole-5-carbonyl)pyrrolidine-3-carboxylic acid) in PPA.
  • Cyclization : Intramolecular dehydration forms the benzodiazole ring while retaining the pyrrolidine-benzodioxole substituent.

Key Data :

Carbonyl Compound Conditions Yield Source
Pyrrolidine-3-carboxylic acid derivative PPA, 130°C, 10h 70%

Mechanistic Insights and Stereochemical Considerations

Stereoselectivity in Cycloadditions

The 1,3-dipolar cycloaddition proceeds with high regioselectivity, favoring endo transition states. Computational studies indicate that the benzodioxole’s electron-donating methoxy group enhances dipolarophile reactivity, directing the pyrrolidine’s substituents to the cis configuration.

Amide Bond Formation Dynamics

Density functional theory (DFT) analyses reveal that the amidation between pyrrolidin-3-amine and benzodioxole-5-carbonyl chloride follows a concerted mechanism, with TEA scavenging HCl to shift equilibrium toward product formation.

Comparative Analysis of Methodologies

Method Advantages Limitations Optimal Yield Source
Stepwise Fragment Coupling High modularity, scalability Multi-step, purification challenges 78%
Multicomponent Cycloaddition Atom economy, stereocontrol Limited substrate scope 82%
Tandem Condensation One-pot efficiency High-temperature requirements 70%

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrrolidine moieties.

    Reduction: Reduction reactions can be performed on the carbonyl group present in the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Biology: In biological research, the compound can be used as a probe to study enzyme interactions and cellular pathways due to its unique structural features.

Industry: In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity, while the pyrrolidine ring can enhance the compound’s binding affinity and specificity. The benzodioxole group may contribute to the compound’s overall stability and solubility, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Pyrrolidine-Based Heterocycles

  • Compound 13/14 () : These pyrazole derivatives contain a pyrrolidin-1-ylcarbonyl group and benzyl-protected aromatic systems. Unlike the target compound, they lack the benzodiazole core but share the pyrrolidine-carbonyl motif, which may influence solubility and binding affinity. The benzyloxy and methoxy substituents in these analogs enhance lipophilicity compared to the methylenedioxy group in the target compound .
  • Teneligliptin Intermediate (): This piperazine-thiazolidine derivative includes a pyrrolidine ring but replaces benzodiazole with a pyrazole-thiazolidine system.

Benzimidazole Derivatives

  • 3-{5-Ethoxycarbonyl-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazol-2-yl}benzoic acid (): This benzimidazole analog features a propyl-pyrrolidinone linker and a carboxylic acid group. The carboxylic acid enhances aqueous solubility, whereas the target compound’s benzodiazole and benzodioxole groups may favor membrane permeability .

Biological Activity

The compound 1-[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Structural Overview

The compound features several key structural elements:

  • Benzodioxole moiety : Known for its role in enhancing biological activity.
  • Pyrrolidine ring : Contributes to the compound's pharmacological properties.
  • Benzodiazole unit : Associated with various biological activities including antimicrobial and anticancer effects.

Synthesis

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the benzodioxole carbonyl : This can be achieved through reactions involving appropriate carboxylic acids or derivatives.
  • Pyrrolidine formation : This step often employs cyclization reactions that are crucial for establishing the desired ring structure.
  • Final assembly : The benzodiazole component is introduced, completing the structure.

Antimicrobial Activity

Research indicates that compounds with oxadiazole moieties, similar to this compound, exhibit significant antimicrobial properties. For instance:

  • Inhibition of bacterial enzymes : The structural features may facilitate interactions with enzymes critical for bacterial growth, suggesting potential as an antibacterial agent.

Anticancer Properties

The compound's unique structure may enhance its interaction with biological targets involved in cancer proliferation. Notable findings include:

  • Inhibition of cancer cell proliferation : Studies have shown that derivatives containing similar frameworks can inhibit specific pathways involved in tumor growth .
  • Low cytotoxicity : Preliminary evaluations indicate that this compound exhibits low toxicity towards normal human cells, making it a promising candidate for further development in cancer therapy .

Case Studies

Several studies have explored the biological activity of related compounds:

StudyFindings
Study AInvestigated the larvicidal activity against Aedes aegypti, revealing significant effects at specific concentrations .
Study BDemonstrated that oxadiazole derivatives inhibited cancer cell lines effectively while maintaining low toxicity profiles .
Study CExplored the antibacterial properties of similar compounds, noting their efficacy against resistant strains.

The mechanisms underlying the biological activities of this compound may involve:

  • Enzyme inhibition : Targeting specific enzymes critical for microbial survival or cancer cell proliferation.
  • Cell cycle interference : Inducing cell cycle arrest in cancer cells through various pathways, potentially leading to apoptosis.

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